![molecular formula C22H18O2 B3158380 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 857412-04-5](/img/structure/B3158380.png)
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Vue d'ensemble
Description
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde, also known as dimethyl-terphenyl or DMT, is a chemical compound that consists of three benzene rings connected by carbon-carbon single bonds . The compound has two methoxy (CH3O-) groups attached to the 2’ and 5’ positions of the central benzene ring .
Molecular Structure Analysis
The molecular structure of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is characterized by three benzene rings connected by carbon-carbon single bonds . The compound has two methoxy (CH3O-) groups attached to the 2’ and 5’ positions of the central benzene ring .Physical And Chemical Properties Analysis
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has a molecular weight of 258.36 . It is a solid at room temperature . The compound has a boiling point of 769.1±60.0 °C at 760 mmHg . The vapor pressure of the compound is 0.0±2.8 mmHg at 25°C .Applications De Recherche Scientifique
Optoelectronic Applications
2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde has potential applications in the field of organic optoelectronics. It's used in the synthesis of specific pyrene derivatives which are promising candidates for organic light-emitting devices (OLEDs). These derivatives exhibit unique photophysical properties and electrochemical characteristics, making them suitable for OLEDs and other optoelectronic devices (Hu et al., 2013).
Metal–Organic Frameworks (MOFs)
This compound is utilized in the synthesis of Metal–Organic Frameworks (MOFs). Specifically, it has been used to construct structurally diverse MOFs with Pb(II). These frameworks show varied dimensions and properties based on the ligands used. Such MOFs can be applied in areas like gas storage, catalysis, and luminescence, and can also be studied for their solid-state photoluminescence properties (Dai et al., 2016).
Catalytic Synthesis
The compound has also been explored in catalytic synthesis processes. For example, it's involved in the Prins condensation reaction for the synthesis of specific organic compounds like 2,5-dimethyl-2,4-hexadiene. This showcases its utility in the field of catalysis, particularly in reactions involving aldehydes and alcohols (Wang et al., 2004).
Organic Synthesis and Chemical Reactions
The compound is involved in various organic synthesis and chemical reactions. For instance, it plays a role in the synthesis of specific dihydro-4H-pyran derivatives, which are of interest due to their biological activities. Such reactions showcase the versatility of this compound in facilitating diverse organic reactions and synthesizing new compounds with potential biological activities (Keiko et al., 2008).
Safety and Hazards
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is irritating to the skin and eyes . When handling this compound, it is recommended to wear personal protective equipment and avoid dust formation . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
Mécanisme D'action
Target of Action
The primary targets of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde are coordination polymers . These polymers are synthesized under solvothermal conditions and are used in the construction of metal-organic frameworks (MOFs) with various metals such as Mn, Cd, and Pb .
Mode of Action
The compound interacts with its targets by forming coordination polymers. These polymers display 3D frameworks with pcu topology constructed by L 2− ligands and phen ligands . The compound’s structure allows it to form non-interpenetrating 3D networks, which are influenced by the steric hindrance and the use of rigid rod-shaped SBUs .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation and stabilization of coordination polymers . The compound’s interaction with its targets leads to the formation of these polymers, which have various structures and properties depending on the metal ions involved .
Result of Action
The result of the compound’s action is the formation of coordination polymers with diverse structures . These polymers have various properties, including thermal stability, photoluminescence, and antiferromagnetic properties .
Action Environment
The action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is influenced by environmental factors such as the nature of solvent conditions and the presence of metal ions . These factors can affect the compound’s efficacy and stability.
Propriétés
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-11-22(20-9-5-18(14-24)6-10-20)16(2)12-21(15)19-7-3-17(13-23)4-8-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPAUSVUQTYXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)
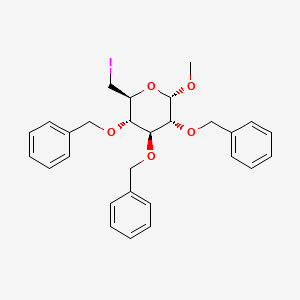
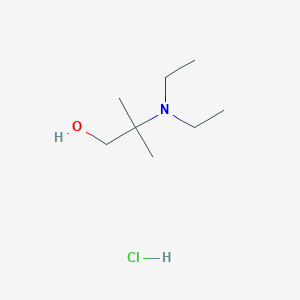


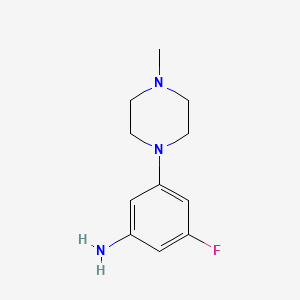

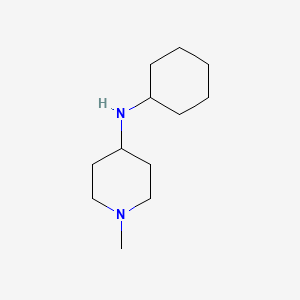
![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)
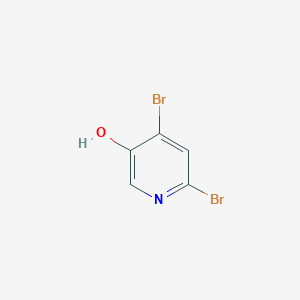
![Methyl 11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazoline-3-carboxylate](/img/structure/B3158385.png)

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B3158400.png)